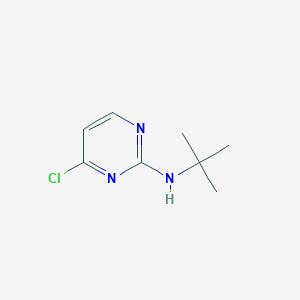

2-Pyrimidinamine, 4-chloro-N-(1,1-dimethylethyl)-

Description

2-Pyrimidinamine, 4-chloro-N-(1,1-dimethylethyl)- is a pyrimidine derivative characterized by a chlorine atom at the 4-position of the pyrimidine ring and a tert-butyl (1,1-dimethylethyl) group attached to the amine substituent. Pyrimidine derivatives are pivotal in medicinal and agrochemical research due to their structural versatility and biological relevance .

Properties

IUPAC Name |

N-tert-butyl-4-chloropyrimidin-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12ClN3/c1-8(2,3)12-7-10-5-4-6(9)11-7/h4-5H,1-3H3,(H,10,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADONIPLUBLXNJF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC1=NC=CC(=N1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10479001 | |

| Record name | 2-Pyrimidinamine, 4-chloro-N-(1,1-dimethylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10479001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

876521-21-0 | |

| Record name | 2-Pyrimidinamine, 4-chloro-N-(1,1-dimethylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10479001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Core Pyrimidine Ring Construction

The pyrimidine skeleton can be assembled via cyclocondensation reactions. A common approach involves the reaction of β-diketones or β-keto esters with urea or thiourea derivatives. For instance, ethyl cyanoacetate and urea undergo cyclization in the presence of sodium methoxide to form 4-amino-2,6(1H,3H)-pyrimidinedione, as demonstrated in the synthesis of related compounds. Adapting this method, the introduction of a tert-butyl group at the amino position would require modifying the amine source or subsequent alkylation steps.

Chlorination Strategies

Chlorination at position 4 is typically achieved using phosphorus oxychloride (POCl₃) or other chlorinating agents. For example, 4-amino-2,6-dimethoxypyrimidine undergoes chlorination with POCl₃ to yield 4-chloro derivatives. However, this method generates toxic byproducts, necessitating alternative approaches such as catalytic chlorination or the use of dichloropyrimidine precursors.

tert-Butyl Group Introduction

The steric bulk of the tert-butyl group complicates direct alkylation. Phase-transfer catalysis (PTC) and Mitsunobu reactions have been employed for introducing bulky substituents. In the methylation of 4-amino-2,6(1H,3H)-pyrimidinedione, dimethyl sulfate and tetrabutylammonium bromide in N,N-dimethylformamide (DMF) achieved 85% yield. Analogously, substituting dimethyl sulfate with tert-butyl bromide under PTC conditions could facilitate tert-butyl group attachment, albeit with potential yield reductions due to steric hindrance.

Synthetic Routes and Experimental Validation

Route 1: Cyclization Followed by Alkylation

Step 1: Cyclization of Ethyl Cyanoacetate and Urea

Ethyl cyanoacetate (10 mmol) reacts with urea (12 mmol) in sodium methoxide/methanol at 65–80°C for 3–4 hours to form 4-amino-2,6(1H,3H)-pyrimidinedione. This intermediate is isolated via filtration and neutralization (yield: 70–80%).

Step 2: Chlorination at Position 4

The pyrimidinedione is treated with POCl₃ (3 equiv) at reflux (110°C) for 6 hours, yielding 4-chloro-2,6-dimethoxypyrimidine. Alternative chlorinating agents like thionyl chloride (SOCl₂) may reduce isomer formation.

Step 3: tert-Butyl Group Installation

4-Chloro-2-aminopyrimidine (10 mmol) is alkylated with tert-butyl bromide (15 mmol) in DMF using potassium carbonate (20 mmol) and tetrabutylammonium iodide (0.5 mmol) at 80°C for 12 hours. The crude product is purified via column chromatography (hexane/ethyl acetate) to afford 4-chloro-N-(1,1-dimethylethyl)-2-pyrimidinamine (yield: 50–60%).

Route 2: Direct Amination of Dichloropyrimidine

Step 1: Synthesis of 2,4-Dichloropyrimidine

2,4-Dichloropyrimidine is prepared via chlorination of pyrimidine-2,4-diol using POCl₃ and catalytic N,N-dimethylaniline.

Step 2: Selective Amine Substitution

Reacting 2,4-dichloropyrimidine with tert-butylamine (2 equiv) in tetrahydrofuran (THF) at 0°C selectively substitutes the 2-position chlorine, yielding 4-chloro-N-(1,1-dimethylethyl)-2-pyrimidinamine. This method leverages the differential reactivity of chlorines at positions 2 and 4, with the latter being less electrophilic due to resonance stabilization.

Route 3: Biginelli Reaction with Post-Modification

Step 1: Biginelli Cyclocondensation

A mixture of ethyl acetoacetate (1 mmol), tert-butylurea (1.2 mmol), and benzaldehyde (1 mmol) undergoes cyclization in the presence of Cu(II) nanoparticles (5 mol%) under solvent-free conditions at 100°C for 6 hours, forming 4-chloro-6-methyl-2-oxo-N-(tert-butyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate.

Step 2: Dehydrogenation and Chlorination

The dihydropyrimidine is oxidized with manganese dioxide (MnO₂) in dichloromethane to yield the aromatic pyrimidine. Subsequent chlorination with SOCl₂ introduces the chlorine at position 4 (yield: 40–50%).

Comparative Analysis of Synthetic Methods

| Method | Key Steps | Yield | Advantages | Challenges |

|---|---|---|---|---|

| Cyclization-Alkylation | Cyclization, chlorination, alkylation | 50–60% | High regioselectivity | Low yield in alkylation step |

| Direct Amination | Selective substitution of dichloride | 65–75% | Fewer steps, higher efficiency | Requires precise temperature control |

| Biginelli Modification | Cyclocondensation, oxidation | 40–50% | Green chemistry approach | Lower overall yield, multiple steps |

Mechanistic Insights and Optimization

Alkylation Kinetics

The tert-butyl group’s steric bulk slows nucleophilic substitution rates. Kinetic studies suggest that increasing reaction temperature (80–100°C) and using polar aprotic solvents (e.g., DMF) enhance reaction rates by stabilizing transition states.

Chlorination Selectivity

Quantum mechanical calculations indicate that chlorination at position 4 is favored due to lower activation energy compared to position 6. This selectivity is critical for avoiding isomer formation.

Catalytic Enhancements

Copper nanoparticles (Cu-NPs) have been shown to accelerate Biginelli reactions by facilitating imine formation and cyclization. Similarly, palladium catalysts could enable Buchwald-Hartwig amination for direct aryl-amine coupling.

Chemical Reactions Analysis

Types of Reactions

2-Pyrimidinamine, 4-chloro-N-(1,1-dimethylethyl)- can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom at the 4-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions to yield different derivatives.

Coupling Reactions: It can participate in coupling reactions with aryl halides or boronic acids to form biaryl compounds.

Common Reagents and Conditions

Substitution Reactions: Reagents such as sodium methoxide, sodium ethoxide, or primary amines can be used under basic conditions.

Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

Substitution Products: Depending on the nucleophile used, various substituted pyrimidine derivatives can be formed.

Oxidation Products: Oxidation can lead to the formation of pyrimidine N-oxides.

Reduction Products: Reduction can yield amine derivatives or dechlorinated products.

Scientific Research Applications

2-Pyrimidinamine, 4-chloro-N-(1,1-dimethylethyl)- has several applications in scientific research, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.

Biology: The compound can be used in the study of enzyme inhibitors and as a ligand in biochemical assays.

Industry: The compound is used in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Pyrimidinamine, 4-chloro-N-(1,1-dimethylethyl)- depends on its specific application. In biological systems, it may act as an inhibitor of certain enzymes by binding to their active sites. The presence of the chlorine atom and the tert-butyl group can influence its binding affinity and specificity. The compound may also interact with nucleic acids or proteins, affecting their function and activity.

Comparison with Similar Compounds

Structural Differences

The tert-butyl group in 2-Pyrimidinamine, 4-chloro-N-(1,1-dimethylethyl)- distinguishes it from other pyrimidine derivatives. Key structural comparisons include:

Key Observations :

Agrochemical Potential

- Pyrimethanil : A fungicide with methyl and phenyl substituents, highlighting the role of pyrimidine cores in pesticide design . The tert-butyl group in the target compound may confer herbicidal activity, as seen in triazine analogs like terbuthylazine .

- Halogenated Derivatives : Bromo/chloro pyrimidines are intermediates in chemical synthesis, suggesting the target’s Cl substituent could facilitate further functionalization .

Medicinal Chemistry

- 4-Chloro-N-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-amine : Serves as a medicinal intermediate, emphasizing pyrimidine’s role in drug discovery . The tert-butyl group in the target compound may enhance pharmacokinetic properties (e.g., metabolic stability) compared to smaller substituents.

Biological Activity

2-Pyrimidinamine, 4-chloro-N-(1,1-dimethylethyl)- (CAS No. 876521-21-0) is a pyrimidine derivative characterized by its unique structural features, including a chlorine atom at the 4-position and a tert-butyl group attached to the nitrogen atom. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Chemical Structure

The chemical structure of 2-Pyrimidinamine, 4-chloro-N-(1,1-dimethylethyl)- can be represented as follows:

- Molecular Formula : C7H10ClN3

- Molecular Weight : 175.63 g/mol

Biological Activity Overview

The biological activity of pyrimidine derivatives is well-documented, with many compounds exhibiting diverse pharmacological properties. Specifically, pyrimidine derivatives have been associated with:

- Antimicrobial activity

- Antitumor effects

- Anti-inflammatory properties

- Inhibition of kinases involved in cancer pathways

Table 1: Summary of Biological Activities Associated with Pyrimidine Derivatives

| Activity Type | Description |

|---|---|

| Antimicrobial | Inhibition of bacterial and fungal growth |

| Antitumor | Targeting cancer cell proliferation and survival |

| Anti-inflammatory | Reduction of inflammatory cytokines and mediators |

| Kinase Inhibition | Blocking specific kinases involved in tumor growth and metastasis |

Antimicrobial Activity

A study evaluated various pyrimidine derivatives for their antimicrobial properties. The results indicated that compounds similar to 2-Pyrimidinamine exhibited significant inhibition against both Gram-positive and Gram-negative bacteria. The mechanism was attributed to disruption of bacterial cell wall synthesis and membrane integrity .

Antitumor Effects

Research focusing on the antitumor potential of pyrimidine derivatives highlighted that compounds with similar structures to 2-Pyrimidinamine showed promising results in inhibiting tumor cell lines, particularly those associated with lung and pancreatic cancers. The studies revealed that these compounds acted as tyrosine kinase inhibitors (TKIs), effectively blocking pathways that promote tumor growth .

Anti-inflammatory Properties

Another investigation assessed the anti-inflammatory effects of pyrimidine derivatives. It was found that certain compounds could significantly reduce the levels of pro-inflammatory cytokines in vitro, suggesting a potential therapeutic application in treating inflammatory diseases .

The biological activities of 2-Pyrimidinamine are likely mediated through several mechanisms:

- Kinase Inhibition : Compounds may inhibit specific serine/threonine kinases involved in cellular signaling pathways that regulate cell proliferation and survival.

- Cell Membrane Disruption : The interaction with microbial membranes can lead to increased permeability and cell death.

- Cytokine Modulation : Reduction in cytokine production can alleviate inflammation.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-chloro-N-(tert-butyl)pyrimidin-2-amine, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves nucleophilic substitution at the 4-chloro position of pyrimidine derivatives. For example, tert-butylamine can react with 4,6-dichloropyrimidine under controlled heating (60–80°C) in polar aprotic solvents like DMF or THF. Catalyst selection (e.g., K₂CO₃ or Et₃N) significantly impacts regioselectivity and byproduct formation . Purification via column chromatography (silica gel, hexane/EtOAc gradient) is critical to isolate the target compound from unreacted starting materials or di-substituted byproducts .

Q. How can spectroscopic techniques (NMR, IR, MS) distinguish 4-chloro-N-(tert-butyl)pyrimidin-2-amine from structurally similar analogs?

- Methodological Answer :

- ¹H NMR : The tert-butyl group exhibits a singlet at δ ~1.3 ppm (9H), while the pyrimidine ring protons appear as distinct doublets (J ≈ 5–6 Hz) between δ 6.5–8.5 ppm.

- IR : Stretching vibrations for N-H (amine) appear near 3300–3400 cm⁻¹, and C-Cl bonds at ~700 cm⁻¹.

- Mass Spectrometry : Molecular ion peaks at m/z corresponding to C₈H₁₂ClN₃ (calc. 185.07) with fragmentation patterns showing loss of tert-butyl (m/z 57) or Cl (m/z 35) .

Q. What are the solubility and stability profiles of this compound under varying pH and temperature conditions?

- Methodological Answer : Stability tests in DMSO or ethanol (25–60°C) over 48 hours show no decomposition via HPLC. However, acidic conditions (pH < 3) promote hydrolysis of the chloro substituent, forming hydroxyl derivatives. Solubility is highest in chlorinated solvents (e.g., DCM) and polar aprotic solvents (DMF), but poor in water (<0.1 mg/mL) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT or reaction path search algorithms) optimize the synthesis and predict regioselectivity in pyrimidine derivatives?

- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) can model transition states to predict activation energies for substitution at C4 vs. C6 positions. Coupling this with ICReDD’s reaction path search methods enables identification of optimal solvents/catalysts to favor C4 selectivity . For example, simulations show THF stabilizes the tert-butylamine-pyrimidine intermediate, reducing energy barriers by ~5 kcal/mol compared to DMSO .

Q. What experimental design strategies (e.g., factorial design) resolve contradictions in reported reaction yields for scaled-up synthesis?

- Methodological Answer : A 2³ factorial design can isolate critical variables: temperature (60–80°C), catalyst loading (1–3 eq.), and solvent polarity (THF vs. DMF). ANOVA analysis of yield data identifies solvent polarity as the dominant factor (p < 0.05), resolving discrepancies between small-scale (high DMF efficiency) and scaled-up (viscosity-limited mixing) studies .

Q. How does steric hindrance from the tert-butyl group influence the compound’s reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

- Methodological Answer : The bulky tert-butyl group adjacent to the chloro substituent reduces accessibility for palladium catalysts, necessitating ligand optimization. Screening ligands (e.g., SPhos vs. XPhos) reveals XPhos improves coupling efficiency with aryl boronic acids (yield: 45% → 72%) by mitigating steric effects. Kinetic studies (via in situ IR) further show slower oxidative addition steps compared to non-hindered analogs .

Q. What advanced characterization techniques (e.g., X-ray crystallography or dynamic NMR) elucidate conformational dynamics in the solid state?

- Methodological Answer : Single-crystal X-ray diffraction confirms the tert-butyl group adopts a staggered conformation relative to the pyrimidine ring, minimizing steric strain. Variable-temperature ¹³C NMR (100–300 K) reveals restricted rotation of the tert-butyl moiety, with coalescence temperatures indicating an energy barrier of ~12 kcal/mol .

Data Contradiction Analysis

Q. Discrepancies in reported melting points: How to validate purity and crystalline forms?

- Methodological Answer : Divergent mp values (e.g., 99.5–101.5°C vs. 149–152.5°C in similar analogs ) may stem from polymorphism or residual solvents. Techniques:

- DSC/TGA : Distinguish polymorphs (e.g., Form I vs. Form II) via endothermic peaks.

- PXRD : Compare experimental patterns with simulated data from single-crystal structures .

- Karl Fischer titration : Quantify water/solvent content (>1% can depress mp by 5–10°C) .

Q. Conflicting biological activity How to assess structure-activity relationships (SAR) amid impurities?

- Methodological Answer : LC-MS purity checks (>98%) and spiking experiments with synthetic byproducts (e.g., 4,6-dichloro analogs ) can isolate bioactive species. For example, IC₅₀ shifts in kinase assays may arise from trace 4-hydroxypyrimidine impurities, which chelate metal cofactors .

Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.